molecular formula C8H15N B077255 1-(1-Butenyl)pyrrolidine CAS No. 13937-89-8

1-(1-Butenyl)pyrrolidine

Cat. No.: B077255
CAS No.: 13937-89-8
M. Wt: 125.21 g/mol
InChI Key: GQCQSPFOXSSUEG-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Butenyl)pyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71118. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13937-89-8

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-[(E)-but-1-enyl]pyrrolidine

InChI

InChI=1S/C8H15N/c1-2-3-6-9-7-4-5-8-9/h3,6H,2,4-5,7-8H2,1H3/b6-3+

InChI Key

GQCQSPFOXSSUEG-ZZXKWVIFSA-N

Isomeric SMILES

CC/C=C/N1CCCC1

SMILES

CCC=CN1CCCC1

Canonical SMILES

CCC=CN1CCCC1

13937-89-8

Synonyms

1-(1-Butenyl)pyrrolidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

108 g of freshly distilled butyraldehyde were added dropwise at 0° C. to a mixture of 213 g of pyrrolidine and 213 g of potassium carbonate. The mixture was allowed to stand overnight at room temperature, diluted with 300 ml of toluene, and the residue was filtered off. The filtrate was then subjected to vacuum distillation at 85° to 90° C. (80 mbar), giving 102 g of 97% pure 1-pyrrolidinobutene, which corresponds to 63.7% of the theoretical yield).
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213 g
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213 g
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300 mL
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Synthesis routes and methods II

Procedure details

To a dry 500 milliliter (mL) three neck round bottom flask equipped with magnetic stirrer, nitrogen inlet, addition funnel, and thermometer, was charged with pyrrolidine (83.45 mL, 1.0 mmol) and potassium carbonate (34.55 g, 0.25 mol). The mixture was cooled to 0° C. and butanal (30.05 grams (g), 0.42 mol) was added dropwise with stirring under nitrogen at ad rate that maintained the temperature below 15° C. After the addition was complete (˜10 minutes), the cooling bath was taken away and the reaction mixture allowed to warm to room temperature over three hours. The reaction mixture was filtered through a scintered glass filter to remove the solids. The solid was washed thoroughly with ether, and combined with the filtrate, which was concentrated on the rotary evaporator to give the crude 1-but-1-enylpyrrolidine which was purified by vacuum distillation @15 mmHg 65-78° C.; 1H NMR (CDCl3): δ 6.20 (d, 1H), 4.18 (q, 1H), 2.95 (m, 4H), 1.80, (m, 4H), 0.97 (d, 3H).
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83.45 mL
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34.55 g
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30.05 g
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three
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500 mL
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Synthesis routes and methods III

Procedure details

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